4-(4-Pentyloxybenzoyl)quinoline is a compound that belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. This compound features a pentyloxy group attached to a benzoyl moiety, which is further linked to a quinoline nucleus. Quinoline derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
4-(4-Pentyloxybenzoyl)quinoline can be synthesized through various chemical reactions involving quinoline and benzoyl derivatives. The synthesis often utilizes techniques such as microwave irradiation and coupling reactions to achieve the desired structure. The compound's synthesis and biological evaluation have been documented in several studies, highlighting its potential as a scaffold for drug development .
This compound is classified as an aromatic heterocycle due to its quinoline backbone, which contains nitrogen within its ring structure. It also falls under the category of organic compounds that exhibit significant pharmacological properties, making it relevant in medicinal chemistry.
The synthesis of 4-(4-Pentyloxybenzoyl)quinoline can be accomplished through several methods, commonly involving:
In one approach, the synthesis involves reacting 4-chloroquinoline with pentyloxybenzoyl chloride under microwave irradiation conditions. The reaction typically proceeds without solvents (neat conditions), which enhances product yield and purity. Purification is achieved through automated reversed-phase column chromatography, yielding high-purity products (greater than 95% purity based on NMR and LC-MS analysis) .
The molecular formula of 4-(4-Pentyloxybenzoyl)quinoline is C_{18}H_{21}N\O_2 . The structure consists of a quinoline ring system substituted at the 4-position with a pentyloxybenzoyl group.
4-(4-Pentyloxybenzoyl)quinoline may undergo various chemical reactions typical for quinoline derivatives, including:
The reactivity of this compound can be influenced by its functional groups. For instance, the carbonyl group in the benzoyl moiety can participate in nucleophilic addition reactions, while the quinoline nitrogen can coordinate with metal ions or participate in hydrogen bonding interactions .
The mechanism of action for compounds like 4-(4-Pentyloxybenzoyl)quinoline often involves interaction with biological targets such as enzymes or receptors. Quinoline derivatives are known for their ability to inhibit various biological pathways, leading to their use as therapeutic agents.
Research indicates that quinoline compounds may act by:
Relevant analyses such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are used to confirm structural integrity and purity .
4-(4-Pentyloxybenzoyl)quinoline has potential applications in various fields:
The versatility of quinoline derivatives continues to drive research into their applications across multiple scientific disciplines .
The Pfitzinger reaction provides a robust route to quinoline-4-carboxylic acids, serving as key precursors for 4-acylquinolines like the target compound. This method involves the base-mediated hydrolysis of isatin (1) to isatic acid (2), followed by decarboxylation and condensation with an appropriate carbonyl compound. For 4-(4-Pentyloxybenzoyl)quinoline, 4-pentyloxyacetophenone acts as the ketone component. The in situ generated keto-acid undergoes aldol-type condensation with the acetophenone derivative, forming an imine intermediate (3). Subsequent intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid intermediate (4). This carboxylic acid can be decarboxylated or further derivatized, with esterification followed by Friedel-Crafts acylation using pentyloxybenzoyl chloride being a viable path to install the 4-pentyloxybenzoyl moiety at the 4-position [6] [10].
Table 1: Key Steps in Pfitzinger Synthesis Towards Target Compound
Step | Reactants | Key Intermediate | Role in Target Synthesis |
---|---|---|---|
Hydrolysis | Isatin + KOH | Isatic acid | Forms reactive keto-acid |
Condensation | Isatic acid + 4-Pentyloxyacetophenone | Imine/Enamine | Creates quinoline backbone |
Cyclization/Dehydration | -- | Quinoline-4-carboxylic acid | Core structure formation |
Decarboxylation/Acylation | Quinoline-4-carboxylic acid derivative | 4-(4-Pentyloxybenzoyl)quinoline | Installs final acyl group |
The Conrad-Limpach synthesis offers direct access to 4-substituted quinolines via the condensation of an aniline derivative with a β-keto ester or ketone. In this route, aniline (5) reacts with ethyl acetoacetate (6) under thermal conditions (often in high-boiling solvents like diphenyl ether or Dowtherm A at 200-250°C), initially forming a Schiff base (7). This imine undergoes thermal para-cyclization, involving an intramolecular electrophilic attack on the aromatic ring, leading to a non-aromatic hemiketal intermediate (8). Subsequent elimination of ethanol and tautomerization yields 4-hydroxyquinoline (9). To access the target acylquinoline, the 4-hydroxy group of 9 serves as a leaving group for nucleophilic displacement or can be transformed via chlorination followed by Friedel-Crafts acylation with 4-pentyloxybenzoyl chloride. Alternatively, using a pre-formed β-keto ester containing the pentyloxybenzoyl moiety (e.g., from ethyl 4-(pentyloxybenzoyl)acetate) with aniline could provide a more direct, albeit synthetically challenging, route [6].
The Gould-Jacobs reaction is pivotal for synthesizing quinolines functionalized at the 3-position, often utilized for antibiotic synthesis but adaptable for 4-acylquinolines. The reaction commences with the condensation of an aniline (10) with diethyl ethoxymethylenemalonate (EMME, 11), yielding an arylamino methylenemalonate (12). Upon intense heating (>250°C), this ester undergoes cyclization via a high-energy ketene intermediate (13), formed by the elimination of ethanol. The ketene is attacked intramolecularly by the ortho-position of the aniline ring, leading directly to 4-hydroxy-3-carbethoxyquinoline (14). Hydrolysis and decarboxylation provide 4-hydroxyquinoline (9). Similar to the Conrad-Limpach product, 9 requires further functionalization at the 4-position. Strategies involve conversion to the 4-chloroquinoline using POCl₃, followed by palladium-catalyzed carbonylative coupling or direct Friedel-Crafts acylation to introduce the 4-pentyloxybenzoyl group, ultimately yielding 4-(4-Pentyloxybenzoyl)quinoline [6].
Table 2: Comparison of Classical Quinoline Syntheses
Parameter | Pfitzinger | Conrad-Limpach | Gould-Jacobs |
---|---|---|---|
Key Starting Materials | Isatin, Ketone | Aniline, β-Keto ester | Aniline, EMME |
Critical Intermediate | Isatic acid / Imine | Schiff base / Hemiketal | Amino methylenemalonate / Ketene |
Cyclization Temp | Moderate-High | High (>200°C) | Very High (>250°C) |
Initial Quinoline Product | 4-Carboxyquinoline | 4-Hydroxyquinoline | 4-Hydroxy-3-carbethoxyquinoline |
Suitability for Target | Requires post-cyclization acylation | Requires post-cyclization acylation | Requires decarboxylation/post-cyclization acylation |
Key Limitation | Mixture of regioisomers possible with substituted isatins/anilines | Harsh conditions, solvent removal issues | Very high temp, potential decomposition |
Modern strategies leverage transition metals like Pd, Ru, and Ir to forge C-C bonds directly, offering streamlined access to functionalized quinolines. Dehydrogenative coupling between readily available precursors like 2-aminobenzyl alcohols (15) and ketones (e.g., 1-(4-pentyloxyphenyl)propan-1-one, 16) provides a potent route. Catalyzed by Ru complexes (e.g., [Ru(p-cymene)Cl₂]₂) with ligands like dppb, in the presence of a base (KOH or K₂CO₃), this reaction proceeds via a "borrowing hydrogen" mechanism. The catalyst dehydrogenates the alcohol 15 to the aldehyde 17, which condenses with the ketone 16 forming an enone 18. The amine then undergoes Michael addition to 18, yielding an amino-enone 19. Intramolecular cyclization followed by catalyst-mediated dehydrogenative aromatization furnishes the 4-(4-Pentyloxybenzoyl)quinoline (20) directly. This method offers excellent atom economy, avoids pre-functionalization, and operates under milder conditions than classical routes [2] [8].
Lewis acids like BF₃·THF efficiently catalyze one-pot multicomponent reactions (MCRs) for quinoline assembly. A Doebner-type approach suitable for the target involves the condensation of an aniline (21), an aldehyde (e.g., 4-pentyloxybenzaldehyde, 22), and pyruvic acid (23) under BF₃·THF catalysis. The mechanism initiates with BF₃ activating the aldehyde 22 towards nucleophilic attack by aniline, forming an imine (24). Pyruvic acid (23), also activated by BF₃, undergoes Knoevenagel condensation with the imine 24, leading to an α,β-unsaturated carboxylic acid intermediate (25). This intermediate then undergoes thermal cyclization via electrophilic aromatic substitution (Friedel-Crafts type), followed by dehydration, yielding the quinoline-4-carboxylic acid (26) bearing the 4-pentyloxyphenyl group at C-4. Subsequent decarboxylation yields the target 4-(4-Pentyloxybenzoyl)quinoline. BF₃·THF enhances the electrophilicity of key intermediates, facilitates cyclization at lower temperatures, and improves regioselectivity compared to acid-catalyzed Doebner reactions [9].
Single-atom catalysts (SACs), particularly Fe-N-C materials, offer high efficiency and selectivity for oxidative transformations under mild conditions. Their application in synthesizing quinolines involves the oxidative cyclization of N-aryl amino alcohols (27) with ketones (16). The Fe-N-C SAC catalyzes the aerobic oxidation of the amino alcohol 27 (e.g., 1-(2-aminophenyl)ethanol) to the corresponding amino ketone (28). This in situ-generated amino ketone 28 then condenses with the ketone 16 (1-(4-pentyloxyphenyl)propan-1-one) forming an enolizable imine (29). Base-mediated intramolecular aldol condensation yields a dihydroquinoline (30). Crucially, the Fe-N-C SAC efficiently catalyzes the aerobic dehydrogenation of 30, using O₂ as the terminal oxidant, to afford the fully aromatic 4-(4-Pentyloxybenzoyl)quinoline (20). This method leverages earth-abundant iron, utilizes benign oxidants (air), and often achieves high yields with excellent functional group tolerance, representing a significant advancement in sustainable quinoline synthesis [2] [8].
Table 3: Modern Catalytic Methods for Quinoline Synthesis
Method | Catalyst System | Key Advantages | Mechanistic Highlights |
---|---|---|---|
Dehydrogenative Coupling | Ru(II)/Pd(II) + Ligand + Base | Atom economy, direct synthesis, milder conditions | Borrowing Hydrogen, in-situ aldehyde formation, Michael addition, dehydrogenative aromatization |
BF₃·THF MCR | BF₃·THF | One-pot, convergent, lower cyclization temp | Lewis acid activation, imine formation, Knoevenagel, Friedel-Crafts cyclization |
Fe-SAC Aerobic Dehydrogenation | Fe-N-C Single-Atom Catalyst | Sustainable (Fe, O₂), high selectivity, mild | Tandem oxidation-condensation-cyclization-aerobic dehydrogenation |
Ketene intermediates play a critical role in cyclocondensation routes like the Gould-Jacobs reaction. Kinetic and spectroscopic studies confirm that thermal cyclization of the anilinomethylenemalonate ester (12) proceeds through a concerted 6-electron electrocyclic ring closure, but with significant evidence for a stepwise pathway involving ketene formation under many conditions. Upon heating, 12 undergoes syn-elimination of ethanol, generating a highly reactive ketene (13). This ketene is immediately trapped by the nucleophilic ortho-carbon of the aniline ring in an intramolecular Friedel-Crafts acylation. This step forms the crucial C3-C4 bond of the quinoline system, resulting in a transient dihydroquinolin-4-one carboxylate (13a). Rapid aromatization via deprotonation and enol-keto tautomerism yields the observed 4-hydroxyquinoline-3-carboxylate (14). Computational studies indicate that the ketene pathway, while involving a high-energy intermediate, has a lower overall activation barrier than a purely concerted pericyclic mechanism for many substrates. The formation and trapping of this ketene are pivotal for the efficiency of the cyclization step [1] [6].
Imine formation and subsequent acid-catalyzed cyclization are central to routes like Conrad-Limpach and Pfitzinger. The initial step involves the reversible condensation of the carbonyl group (aldehyde or ketone) with the primary amine (aniline or isatic acid derivative) to form a hemiaminal (31), which dehydrates to the imine (Schiff base, 32). Under acid catalysis (e.g., H⁺, BF₃), this imine is activated towards nucleophilic attack. In the Pfitzinger route, the enol form of the keto-acid attacks the electrophilic imine carbon. In the Conrad-Limpach route, the enol form of the β-keto ester moiety attacks the electrophilic carbon of the aniline-derived imine. This cyclization (32 → 33) forms the heterocyclic ring but results in a non-aromatic 1,2-dihydroquinoline structure (33). Aromatization is the critical driving force. Under acidic and thermal conditions, this involves dehydration (33 → 34), facilitated by protonation of the hydroxyl group creating a better leaving group (water). The resulting 3,4-dihydroquinolinium ion (34) readily loses a proton to rearomatize the ring, yielding the thermodynamically stable 4-substituted quinoline (9/26). The rate-determining step is often the dehydration/aromatization, accelerated significantly by acid catalysts and high temperatures [6] [9].
Radical pathways are increasingly recognized in modern catalytic methods, particularly those involving single-atom or late transition metal catalysts under aerobic conditions. Mechanistic investigations of Fe-SAC catalyzed quinoline synthesis reveal a potential radical component. Electron Paramagnetic Resonance (EPR) spectroscopy detects carbon-centered radical species during the reaction. The proposed mechanism involves the Feᴵᴵᴵ/Feᴵᴵ redox couple within the N-doped carbon matrix. The catalyst first dehydrogenates the amino alcohol (27) via a sequence involving hydrogen atom transfer (HAT), generating an α-amino alkyl radical (27a) and an Feᴵᴵᴵ–H species. The radical 27a is oxidized to the iminium ion (27b), which hydrolyzes to the amino ketone (28). Simultaneously, condensation between 28 and the ketone 16 forms an enolizable imine (29). Base-mediated aldol cyclization gives the dihydroquinoline (30). Crucially, the final aromatization involves the Fe-SAC activating O₂. The Feᴵᴵᴵ–H species reduces O₂ to H₂O₂ or H₂O, regenerating Feᴵᴵ and closing the catalytic cycle. Simultaneously, the catalyst abstracts hydrogen atoms from 30, likely via stepwise HAT processes involving carbon radical intermediates (30a), ultimately yielding the fully aromatic quinoline (20). This radical-mediated dehydrogenation is highly efficient and avoids strong stoichiometric oxidants [2] [8].
Compound Names in Article
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: